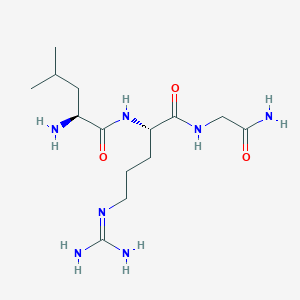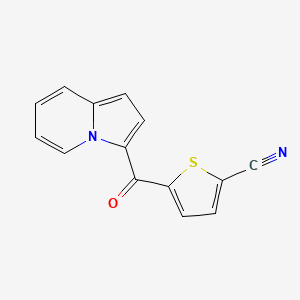![molecular formula C18H28O4 B14221578 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- CAS No. 550347-17-6](/img/structure/B14221578.png)
2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-: is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered ring structures containing five carbon atoms and one oxygen atom. This specific compound is characterized by the presence of a methoxyphenyl group and a pentyl chain attached to the tetrahydropyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- typically involves the reaction of 3,4-dihydropyran with an alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate. The specific conditions for this reaction include:
Reactants: 3,4-dihydropyran and the corresponding alcohol.
Catalyst: p-toluenesulfonic acid.
Solvent: Dichloromethane.
Temperature: Ambient temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Applications De Recherche Scientifique
Chemistry:
- Used as a protecting group for alcohols in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of enzyme mechanisms and substrate interactions.
Medicine:
- Potential applications in drug development and delivery systems.
Industry:
- Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Tetrahydropyran: A simpler structure without the methoxyphenyl and pentyl groups.
2-Methoxytetrahydropyran: Contains a methoxy group but lacks the pentyl chain.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of the methoxyphenyl group.
Uniqueness:
- The presence of both the methoxyphenyl group and the pentyl chain makes 2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]- unique in its chemical properties and potential applications. The combination of these functional groups allows for diverse reactivity and interactions in various chemical and biological systems.
Propriétés
Numéro CAS |
550347-17-6 |
|---|---|
Formule moléculaire |
C18H28O4 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[5-[(4-methoxyphenyl)methoxy]pentoxy]oxane |
InChI |
InChI=1S/C18H28O4/c1-19-17-10-8-16(9-11-17)15-20-12-4-2-5-13-21-18-7-3-6-14-22-18/h8-11,18H,2-7,12-15H2,1H3 |
Clé InChI |
NZPAJDHKTPDXCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COCCCCCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


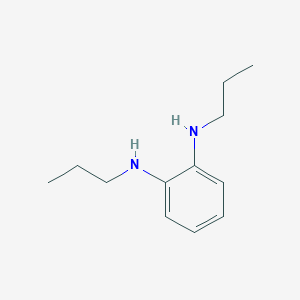
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
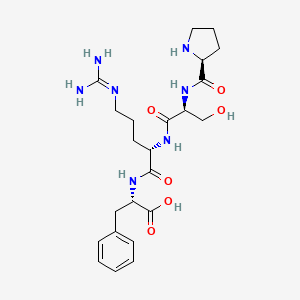
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
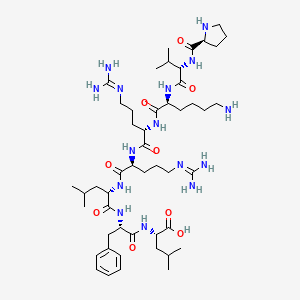
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
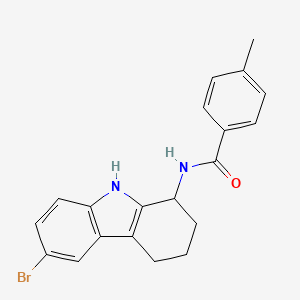
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B14221590.png)

